2-{4-[(4-Methoxyphenyl)methyl]piperazin-2-yl}acetonitrile
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Overview
Description
2-{4-[(4-Methoxyphenyl)methyl]piperazin-2-yl}acetonitrile is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting alpha1-adrenergic receptors .
Preparation Methods
The synthesis of 2-{4-[(4-Methoxyphenyl)methyl]piperazin-2-yl}acetonitrile can be achieved through a multi-step synthetic route. One common method involves the Mannich reaction, which incorporates the piperazine ring into the compound . The reaction conditions typically involve the use of formaldehyde and a secondary amine in the presence of an acid catalyst. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity .
Chemical Reactions Analysis
2-{4-[(4-Methoxyphenyl)methyl]piperazin-2-yl}acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-{4-[(4-Methoxyphenyl)methyl]piperazin-2-yl}acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-[(4-Methoxyphenyl)methyl]piperazin-2-yl}acetonitrile involves its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors. These receptors are targets for endogenous neurotransmitters like noradrenaline and epinephrine . The compound acts as an antagonist, blocking the activation of these receptors and thereby modulating physiological responses such as smooth muscle contraction in blood vessels and the lower urinary tract .
Comparison with Similar Compounds
2-{4-[(4-Methoxyphenyl)methyl]piperazin-2-yl}acetonitrile can be compared with other similar compounds, such as:
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used in the treatment of benign prostate hyperplasia.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
These compounds share structural similarities and target the same receptors, but this compound may exhibit unique pharmacokinetic properties and receptor binding affinities that make it a promising candidate for further research and development .
Properties
Molecular Formula |
C14H19N3O |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-[4-[(4-methoxyphenyl)methyl]piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C14H19N3O/c1-18-14-4-2-12(3-5-14)10-17-9-8-16-13(11-17)6-7-15/h2-5,13,16H,6,8-11H2,1H3 |
InChI Key |
AONMLCHOWRQVMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCNC(C2)CC#N |
Origin of Product |
United States |
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